molecular formula C12H10N2O2 B577628 Methyl 6-phenylpyrazine-2-carboxylate CAS No. 13534-79-7

Methyl 6-phenylpyrazine-2-carboxylate

Cat. No.: B577628
CAS No.: 13534-79-7
M. Wt: 214.224
InChI Key: ZUJHUMDDQJUYDK-UHFFFAOYSA-N
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Description

Methyl 6-phenylpyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2. It appears as a white to light yellow crystalline solid and has a specific aromatic odor. This compound is stable at room temperature and is soluble in organic solvents such as ethanol and ether, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-phenylpyrazine-2-carboxylate can be synthesized through the reaction of benzoyl chloride with methyl pyrazine-2-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-phenylpyrazine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • Methyl 6-phenylpyrazine-2-carboxylate
  • 6-phenylpyrazine-2-carboxylic acid
  • 6-phenylpyrazine-2-methanol

Comparison: this compound is unique due to its ester functional group, which makes it more reactive in certain chemical reactions compared to its acid or alcohol counterparts. This reactivity allows for a broader range of synthetic applications and potential modifications .

Properties

IUPAC Name

methyl 6-phenylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-8-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJHUMDDQJUYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701499
Record name Methyl 6-phenylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-79-7
Record name Methyl 6-phenylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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